
6-(2-Nitroanilino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitroanilino)hexanoic acid is an organic compound that features both a nitro group and an aniline group attached to a hexanoic acid backbone. This compound is of interest due to its unique chemical structure, which combines the properties of nitroaniline and hexanoic acid, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroanilino)hexanoic acid typically involves the nitration of aniline to produce 2-nitroaniline, followed by its reaction with hexanoic acid. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The resulting 2-nitroaniline is then subjected to a coupling reaction with hexanoic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitroanilino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(2-Aminoanilino)hexanoic acid.
Reduction: Formation of 6-(2-Aminoanilino)hexanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
6-(2-Nitroanilino)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(2-Nitroanilino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Shares the nitroaniline structure but lacks the hexanoic acid moiety.
6-Aminohexanoic acid: Similar hexanoic acid backbone but lacks the nitroaniline group.
2-Ethylhexanoic acid: Similar hexanoic acid structure but with an ethyl group instead of the nitroaniline group
Uniqueness
6-(2-Nitroanilino)hexanoic acid is unique due to the combination of the nitroaniline and hexanoic acid structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Properties
CAS No. |
63244-96-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-(2-nitroanilino)hexanoic acid |
InChI |
InChI=1S/C12H16N2O4/c15-12(16)8-2-1-5-9-13-10-6-3-4-7-11(10)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16) |
InChI Key |
MMXCHSAGPWQEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


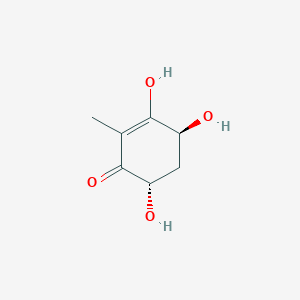

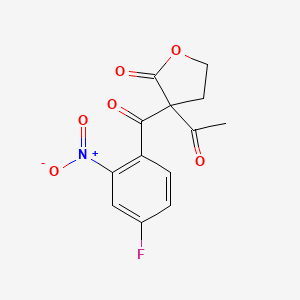
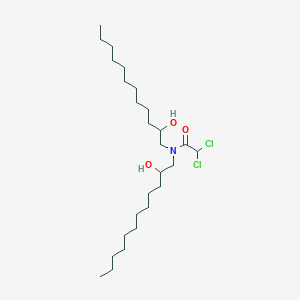
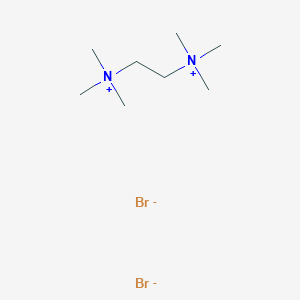

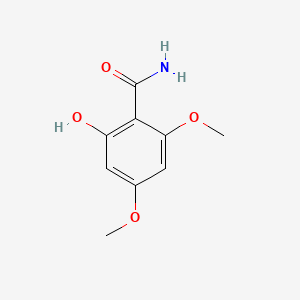
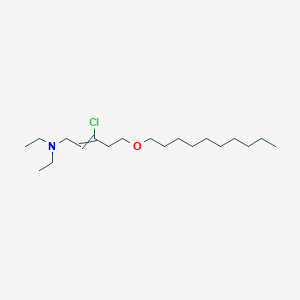
![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
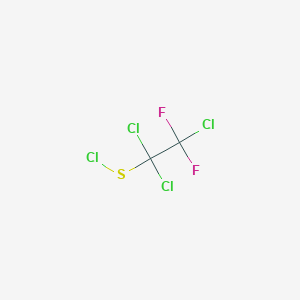
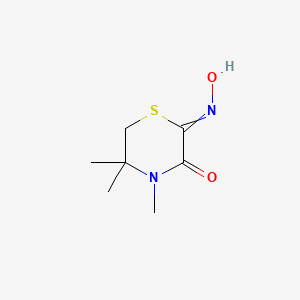
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

